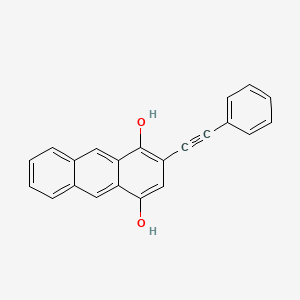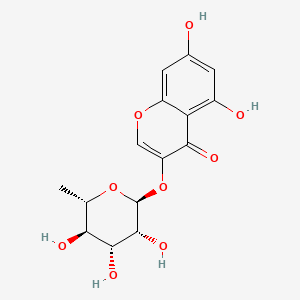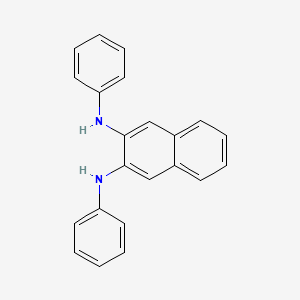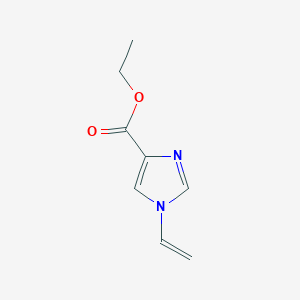![molecular formula C12H16O B14466878 {2-[(Butan-2-yl)oxy]ethenyl}benzene CAS No. 71680-29-0](/img/structure/B14466878.png)
{2-[(Butan-2-yl)oxy]ethenyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[(Butan-2-yl)oxy]ethenyl}benzene is an organic compound that features a benzene ring substituted with a butan-2-yloxy group and an ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Butan-2-yl)oxy]ethenyl}benzene typically involves the reaction of a benzene derivative with butan-2-ol and an appropriate ethenylating agent. One common method is the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution with the butan-2-yloxy group and the ethenyl group under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process would be optimized for yield and purity, often using catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
{2-[(Butan-2-yl)oxy]ethenyl}benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The benzene ring can undergo further substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.
Substitution: Reagents such as bromine (Br₂) for halogenation and nitric acid (HNO₃) for nitration are commonly employed.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces ethyl-substituted benzene derivatives.
Substitution: Produces halogenated or nitrated benzene derivatives.
Scientific Research Applications
{2-[(Butan-2-yl)oxy]ethenyl}benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {2-[(Butan-2-yl)oxy]ethenyl}benzene involves its interaction with specific molecular targets. The benzene ring and its substituents can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The ethenyl group can undergo addition reactions, while the butan-2-yloxy group can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
{2-[(Butan-2-yl)oxy]ethyl}benzene: Similar structure but with an ethyl group instead of an ethenyl group.
{2-[(Butan-2-yl)oxy]propyl}benzene: Similar structure but with a propyl group instead of an ethenyl group.
Uniqueness
{2-[(Butan-2-yl)oxy]ethenyl}benzene is unique due to the presence of both the butan-2-yloxy and ethenyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
71680-29-0 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
2-butan-2-yloxyethenylbenzene |
InChI |
InChI=1S/C12H16O/c1-3-11(2)13-10-9-12-7-5-4-6-8-12/h4-11H,3H2,1-2H3 |
InChI Key |
HVNNSSKFHAZEJH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


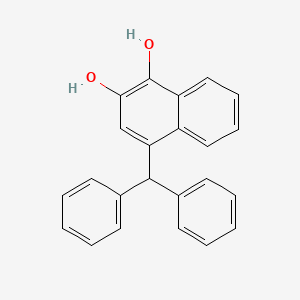
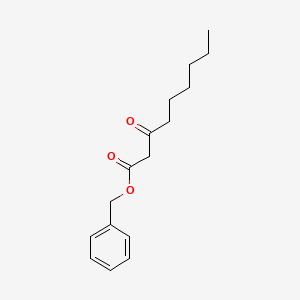
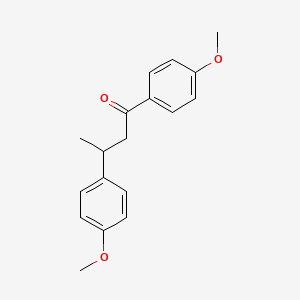
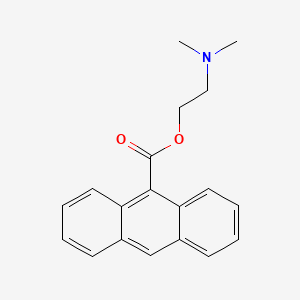
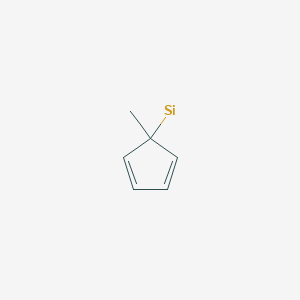
![7,7-Dimethyl-1-oxaspiro[3.7]undecane-2,5,9-trione](/img/structure/B14466844.png)
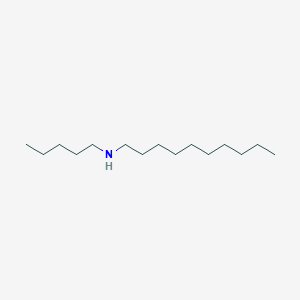
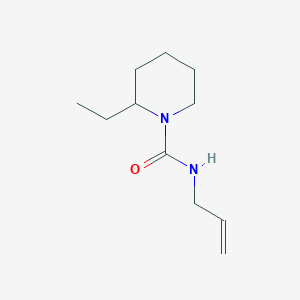
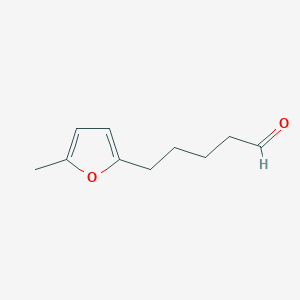
![9,9-Dibromobicyclo[6.1.0]nona-2,4,6-triene](/img/structure/B14466856.png)
